molecular formula C7H11BF3KN2 B1404674 potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate CAS No. 1402242-84-5

potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate

Cat. No.: B1404674
CAS No.: 1402242-84-5
M. Wt: 230.08 g/mol
InChI Key: TVYBIRRDVOVJPL-UHFFFAOYSA-N
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Description

Potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is particularly useful in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Scientific Research Applications

Chemistry

In chemistry, potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate is extensively used in the synthesis of complex organic molecules through Suzuki–Miyaura cross-coupling reactions. Its stability and reactivity make it a preferred reagent for forming carbon-carbon bonds .

Biology and Medicine

Industry

In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in the synthesis of biaryl compounds makes it valuable for manufacturing pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are the carbon-carbon (C-C) bonds in organic compounds . These bonds are crucial in the formation of complex organic structures during various chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This process involves the oxidative addition of palladium to form a new palladium-carbon bond . The compound then undergoes transmetalation, a process where it transfers from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The action of this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds in organic compounds . The downstream effects include the formation of complex organic structures, which are essential in various chemical reactions .

Pharmacokinetics

It is known that the compound is moisture- and air-stable , which suggests that it may have good bioavailability

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds . This leads to the creation of complex organic structures, which are crucial in various chemical reactions . The compound’s action can also lead to the epoxidation of carbon-carbon double bonds in unsaturated alkyl- or aryltrifluoroborates, proceeding with full conversion and selectivity .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. The compound is remarkably compliant with strong oxidative conditions . It is also moisture- and air-stable , suggesting that it can maintain its efficacy and stability in various environmental conditions.

Safety and Hazards

Potassium trifluoroborates can cause skin irritation and serious eye irritation . They may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Potassium trifluoroborates are expected to continue to be used in a wide range of chemical reactions due to their stability and versatility . They offer several advantages over other organoboron reagents, making them a valuable tool in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate typically involves the reaction of 3-(tert-butyl)-1H-pyrazole with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .

Industrial Production Methods

On an industrial scale, the production of potassium organotrifluoroborates, including this compound, involves similar synthetic routes but with optimizations for large-scale reactions. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate primarily undergoes nucleophilic substitution reactions, particularly in the presence of palladium catalysts. It is also involved in oxidative addition and transmetalation reactions during the Suzuki–Miyaura coupling process .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .

Properties

IUPAC Name

potassium;(3-tert-butyl-1H-pyrazol-5-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BF3N2.K/c1-7(2,3)5-4-6(13-12-5)8(9,10)11;/h4H,1-3H3,(H,12,13);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYBIRRDVOVJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=NN1)C(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402242-84-5
Record name potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate
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potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate
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potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate
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potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate
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